molecular formula C6H2Cl3FO2S B1407774 2,3-Dichloro-6-fluorobenzenesulfonyl chloride CAS No. 1706446-66-3

2,3-Dichloro-6-fluorobenzenesulfonyl chloride

Cat. No.: B1407774
CAS No.: 1706446-66-3
M. Wt: 263.5 g/mol
InChI Key: AJMMLUHUCSXISX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

2,3-Dichloro-6-fluorobenzenesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these are less common.

    Common Reagents and Conditions: Typical reagents used in these reactions include thionyl chloride, dimethylformamide, and various nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific nucleophile used in the substitution reactions.

Scientific Research Applications

2,3-Dichloro-6-fluorobenzenesulfonyl chloride is widely used in scientific research, particularly in organic synthesis. Some of its applications include:

Mechanism of Action

The mechanism of action of 2,3-Dichloro-6-fluorobenzenesulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives. These reactions are often facilitated by the presence of catalysts and specific reaction conditions .

Comparison with Similar Compounds

2,3-Dichloro-6-fluorobenzenesulfonyl chloride can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and applications in organic synthesis.

Properties

IUPAC Name

2,3-dichloro-6-fluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl3FO2S/c7-3-1-2-4(10)6(5(3)8)13(9,11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJMMLUHUCSXISX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)S(=O)(=O)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl3FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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